1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate hydrazine derivatives with β-diketones, followed by cyclization and subsequent functionalization steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2, a protein kinase that plays a key role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its antimicrobial and antitumor activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar CDK2 inhibitory properties but with different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles .
Properties
CAS No. |
93319-46-1 |
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Molecular Formula |
C17H13N5 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
1,6-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5/c18-15-14-11-19-22(13-9-5-2-6-10-13)17(14)21-16(20-15)12-7-3-1-4-8-12/h1-11H,(H2,18,20,21) |
InChI Key |
CUWCFPHVDKXURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)N |
Origin of Product |
United States |
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